molecular formula C12H14N4O3 B5716287 methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate

methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate

Cat. No. B5716287
M. Wt: 262.26 g/mol
InChI Key: NLSHSQJTRSBBBE-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMAC and is a member of the pyrimidine family. DMAC has a molecular weight of 303.33 g/mol and a chemical formula of C15H17N3O3.

Mechanism of Action

The mechanism of action of DMAC is not fully understood. However, it is believed that DMAC exerts its anticancer activity by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. DMAC has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMAC has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DMAC has also been found to modulate the expression of several genes involved in cancer progression. In addition, DMAC has been shown to possess anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

DMAC has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. DMAC is also stable under normal laboratory conditions. However, DMAC has some limitations. It is not water-soluble, which limits its use in aqueous solutions. DMAC is also light-sensitive and should be stored in a dark place.

Future Directions

There are several future directions for research on DMAC. One potential direction is to investigate the use of DMAC in combination with other anticancer drugs to enhance its efficacy. Another direction is to study the molecular mechanism of DMAC's anticancer activity in more detail. Furthermore, the potential applications of DMAC in the treatment of viral and bacterial infections should be explored.
Conclusion:
In conclusion, DMAC is a promising chemical compound that has potential applications in various fields. Its anticancer, antiviral, and antibacterial properties make it an attractive candidate for further research. DMAC's mechanism of action and biochemical and physiological effects should be studied in more detail to fully understand its potential applications.

Synthesis Methods

The synthesis of DMAC involves a multistep process that starts with the reaction of cyanoacetic acid with dimethylamine to form the intermediate, N,N-dimethylcyanoacetamide. This intermediate is then reacted with acetyl chloride to form the final product, DMAC. The overall yield of this process is around 60%.

Scientific Research Applications

DMAC has been extensively studied in various scientific fields due to its unique properties. One of the most promising applications of DMAC is in the field of medicinal chemistry. DMAC has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. In addition, DMAC has also been found to possess antiviral and antibacterial properties.

properties

IUPAC Name

methyl 2-[5-cyano-6-[(E)-2-(dimethylamino)ethenyl]-4-oxopyrimidin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-15(2)5-4-10-9(6-13)12(18)14-8-16(10)7-11(17)19-3/h4-5,8H,7H2,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSHSQJTRSBBBE-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C(=O)N=CN1CC(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C(=O)N=CN1CC(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate

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